molecular formula C13H10ClNO B12990133 6-(2-Chlorophenyl)-2-methylnicotinaldehyde

6-(2-Chlorophenyl)-2-methylnicotinaldehyde

Cat. No.: B12990133
M. Wt: 231.68 g/mol
InChI Key: FEXFSDYTTMSARW-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a chlorophenyl group attached to the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-methylnicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methylpyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-methylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(2-Chlorophenyl)-2-methylnicotinic acid.

    Reduction: 6-(2-Chlorophenyl)-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorophenyl)-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group may also contribute to its biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: Shares the chlorophenyl group but lacks the nicotinaldehyde structure.

    2-Methylpyridine: Shares the pyridine ring but lacks the chlorophenyl and aldehyde groups.

    6-(2-Bromophenyl)-2-methylnicotinaldehyde: Similar structure with a bromine atom instead of chlorine.

Uniqueness

6-(2-Chlorophenyl)-2-methylnicotinaldehyde is unique due to the combination of the chlorophenyl group and the nicotinaldehyde structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

6-(2-chlorophenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H10ClNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3

InChI Key

FEXFSDYTTMSARW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C=O

Origin of Product

United States

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